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Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 2,3-dihydro-

Cat. No.: B3052300

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indole-3-ethanol, a
saturated derivative of the biologically active molecule tryptophol. Indole and its derivatives are
of significant interest in medicinal chemistry due to their diverse pharmacological activities,
including anticancer, anti-inflammatory, and antimicrobial properties. The reduction of the indole
nucleus to an indoline scaffold can significantly alter the molecule's three-dimensional structure
and electronic properties, potentially leading to novel biological activities and improved
pharmacokinetic profiles. This document details the nomenclature, structure, synthesis, and
known context of 2,3-dihydro-1H-indole-3-ethanol, serving as a valuable resource for
researchers in drug discovery and development.

IUPAC Name and Structure

The nomenclature and structural representation of the target compound are fundamental to its
study.

IUPAC Name: 2-(2,3-dihydro-1H-indol-3-yl)ethanol
Synonyms: Indoline-3-ethanol

Parent Compound: 2-(1H-indol-3-yl)ethanol, commonly known as Tryptophol.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3052300?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Structure:

Structural Representation

Chemical Structure of 2-(2,3-dihydro-1H-indol-3-yl)ethanol

Click to download full resolution via product page
Figure 1: Chemical structure of 2-(2,3-dihydro-1H-indol-3-yl)ethanol.

Physicochemical and Spectroscopic Data

While specific experimental data for 2,3-dihydro-1H-indole-3-ethanol is not widely available in
the public domain, the following tables provide a comparative summary of the known properties
of its parent compound, tryptophol, and the core indoline structure. This information is crucial
for predicting the characteristics of the target molecule and for guiding experimental design.
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Tryptophol (Parent

Indoline (Core

2,3-Dihydro-1H-

Property indole-3-ethanol
Compound) Structure) .
(Predicted)
Molecular Formula C10H11NO CsHoN C10H13NO
Molecular Weight 161.20 g/mol 119.16 g/mol 163.22 g/mol
Likely a low-melting
] ] solid or a viscous
Melting Point 59 °C[1] -21 °C o
liquid at room
temperature.
Expected to have a
high boiling point,
- , 220-221 °C at 760 _ 9 .g.p
Boiling Point 174 °C at 2 mmHg|[2] likely requiring
mmHg T
vacuum distillation for
purification.
Expected to be
Soluble in ethanol, Soluble in most soluble in polar
- methanol, chloroform;  organic solvents; organic solvents and
Solubility ) ) ) )
slightly soluble in slightly soluble in have some water
water.[3] water. solubility due to the
hydroxyl group.
Colorless to pale Predicted to be a
] o Colorless to yellow
Appearance yellow solid or liquid. colorless or pale

[3]

liquid.

yellow liquid or solid.

Table 1: Comparative Physicochemical Properties

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11477627/
https://www.mdpi.com/2813-2998/3/3/29
https://pubchem.ncbi.nlm.nih.gov/compound/Tryptophol
https://pubchem.ncbi.nlm.nih.gov/compound/Tryptophol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Data

Tryptophol (Parent
Compound)

2,3-Dihydro-1H-indole-3-
ethanol (Expected)

Aromatic protons (6 7.0-7.7
ppm), a singlet for the indole

NH (& ~8.0 ppm), and signals

Absence of aromatic signals
from the pyrrole ring.
Appearance of aliphatic
signals for the C2 and C3
protons of the indoline ring,

which would be complex

1H NMR for the ethyl alcohol side chain _ ,
multiplets. The aromatic
(-CH2-CH2-OH) at _ _
) signals for the benzene ring
approximately ¢ 3.0 and 3.9 ) )
would remain. The signals for
ppm.[4][5] . .
the ethyl alcohol side chain
would be present, likely with
some shift changes.
The C2 and C3 carbons would
i i shift to the aliphatic region
Signals for the aromatic ) )
] ] (upfield) compared to their
carbons of the indole ring and - )
13C NMR positions in tryptophol. The

the two carbons of the ethyl
alcohol side chain.[4][5]

signals for the benzene ring
carbons and the side chain

carbons would be present.

Mass Spec (El)

Molecular ion peak (M*) at m/z
161. Fragmentation would
likely involve the loss of the
hydroxyl group and cleavage
of the side chain.[6]

Molecular ion peak (M*) at m/z
163. Fragmentation patterns
would be expected to be
different from tryptophol due to
the saturated heterocyclic ring,
likely involving the loss of the
ethanol side chain or
fragmentation of the indoline

ring.

Table 2. Comparative Spectroscopic Data

Experimental Protocols
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The primary route for the synthesis of 2,3-dihydro-1H-indole-3-ethanol is the catalytic
hydrogenation of tryptophol.[7] While a specific detailed protocol for this exact transformation is
not readily available, a general procedure can be adapted from established methods for the
reduction of indoles to indolines.

Synthesis of 2,3-Dihydro-1H-indole-3-ethanol via
Catalytic Hydrogenation

This protocol is a representative method based on the catalytic hydrogenation of unprotected
indoles. Optimization of reaction conditions (catalyst, solvent, temperature, and pressure) may
be required to achieve high yield and purity.

Materials:

e 2-(1H-indol-3-yl)ethanol (Tryptophol)

e Platinum on carbon (Pt/C, 5-10 mol%)

¢ p-Toluenesulfonic acid (p-TSA), monohydrate (optional, as an activator)
o Ethanol or Water (solvent)

» Hydrogen gas (H2)

o Diatomaceous earth (e.g., Celite®)

o Standard laboratory glassware for inert atmosphere reactions

o Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric
pressure)

Procedure:

e Reaction Setup: In a suitable reaction vessel, dissolve 2-(1H-indol-3-yl)ethanol (1 equivalent)
in the chosen solvent (ethanol or water).

o Catalyst Addition: Carefully add the Pt/C catalyst (5-10 mol%) to the solution. If using an acid
activator, add p-toluenesulfonic acid (1 equivalent).
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Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the
system with nitrogen or argon, and then introduce hydrogen gas. The reaction can be run at
atmospheric pressure or at elevated pressure (e.g., 50 psi) in a Parr apparatus.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle
heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an
inert gas.

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove
the platinum catalyst. Wash the filter cake with the solvent used for the reaction.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexanes) to afford pure 2,3-dihydro-1H-indole-3-ethanol.
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Caption: General workflow for the synthesis of 2,3-dihydro-1H-indole-3-ethanol.
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Biological Activity and Drug Development Potential

While the specific biological activities of 2,3-dihydro-1H-indole-3-ethanol have not been
extensively reported, the broader classes of indole and indoline derivatives are rich sources of
pharmacologically active compounds.

 Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found
in numerous natural products and synthetic drugs with a wide range of activities, including
anticancer, antiviral, and anti-inflammatory effects.[7]

« Indoline Derivatives: The reduction of the indole C2-C3 double bond to form an indoline can
significantly impact biological activity. Indoline derivatives have been investigated for various
therapeutic applications, including as potent antioxidant and anti-inflammatory agents. Some
studies have shown that indoline-based compounds can protect against oxidative stress and
reduce the production of pro-inflammatory cytokines.

Given the established biological profile of tryptophol and other indoline derivatives, 2,3-dihydro-
1H-indole-3-ethanol represents a promising candidate for further investigation in drug discovery
programs. Its unique structural features may lead to novel interactions with biological targets.
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Caption: Relationship between the target compound and its parent structures.

Conclusion

2,3-Dihydro-1H-indole-3-ethanol is a structurally interesting molecule that warrants further
investigation by the scientific community. This guide provides a foundational understanding of
its chemistry and potential biological relevance. The provided synthetic protocol offers a
starting point for its preparation, and the comparative data can aid in its characterization.
Future research should focus on the detailed biological evaluation of this compound to uncover
its therapeutic potential, particularly in the areas of inflammation, cancer, and
neurodegenerative diseases where indole and indoline derivatives have shown promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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